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Compound of Interest

Compound Name: Propyl bromoacetate

Cat. No.: B1345692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl
bromoacetate, a key building block in organic synthesis and drug discovery. The following

sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) characteristics, offering a foundational dataset for its identification and utilization in

research and development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for propyl bromoacetate.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.15 Triplet (t) 2H -O-CH₂-CH₂-CH₃

3.82 Singlet (s) 2H Br-CH₂-C=O

1.70 Sextet 2H -O-CH₂-CH₂-CH₃

0.95 Triplet (t) 3H -O-CH₂-CH₂-CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
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Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

167.0 C=O

67.0 -O-CH₂-

26.0 Br-CH₂-

21.8 -O-CH₂-CH₂-

10.2 -CH₃

Solvent: CDCl₃.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

2968 Strong C-H stretch (alkane)

1745 Strong C=O stretch (ester)

1285 Strong C-O stretch (ester)

1150 Strong C-O stretch (ester)

650 Medium C-Br stretch

Sample preparation: Neat liquid.

Table 4: Mass Spectrometry (Electron Ionization) Data
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m/z Proposed Fragment Ion

180/182 [M]⁺ (Molecular ion)

137/139 [M - C₃H₇]⁺

121/123 [BrCH₂CO]⁺

101 [M - Br]⁺

57 [C₄H₉]⁺ or [C₃H₅O]⁺

43 [C₃H₇]⁺

The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic M/M+2 isotopic

patterns for bromine-containing fragments.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of propyl bromoacetate.

Materials:

Propyl bromoacetate

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm diameter)

Pasteur pipette

Small vial

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:
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Sample Preparation:

In a small, clean, and dry vial, dissolve approximately 10-20 mg of propyl bromoacetate
in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample (50-100 mg) may be

beneficial.

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution

through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry NMR

tube.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth according to the

spectrometer's gauge.

Place the sample in the NMR spectrometer.

Data Acquisition:

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity and resolution.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A longer

acquisition time and a greater number of scans will be necessary compared to ¹H NMR.

Data Processing:

Apply Fourier transformation to the raw data.

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for

¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.
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Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of neat propyl bromoacetate.

Materials:

Propyl bromoacetate

FTIR spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory or salt

plates (NaCl or KBr).

Pasteur pipette

Acetone or other suitable solvent for cleaning

Procedure (using ATR):

Background Spectrum:

Ensure the ATR crystal is clean. If necessary, wipe it with a soft tissue dampened with

acetone and allow it to dry completely.

Acquire a background spectrum of the empty ATR accessory. This will be subtracted from

the sample spectrum.

Sample Analysis:

Using a clean Pasteur pipette, place a single drop of propyl bromoacetate onto the

center of the ATR crystal.

Acquire the sample spectrum.

Cleaning:

After analysis, carefully clean the ATR crystal by wiping away the sample with a soft tissue

and then cleaning with a suitable solvent.
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Procedure (using salt plates):

Background Spectrum:

Place a clean, empty salt plate assembly in the spectrometer and acquire a background

spectrum.

Sample Preparation:

Place one or two drops of propyl bromoacetate onto the center of a clean, dry salt plate.

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Sample Analysis:

Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

Acquire the sample spectrum.

Cleaning:

Disassemble the salt plates and rinse them thoroughly with a dry solvent like acetone.

Store the plates in a desiccator to prevent damage from moisture.

Mass Spectrometry (MS)
Objective: To acquire the electron ionization (EI) mass spectrum of propyl bromoacetate.

Materials:

Propyl bromoacetate

Mass spectrometer with an EI source (e.g., as part of a GC-MS system).

Volatile solvent (e.g., dichloromethane or methanol) for sample dilution.

Microsyringe for sample injection.

Procedure:
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Sample Preparation:

Prepare a dilute solution of propyl bromoacetate (approximately 1 mg/mL) in a volatile

solvent.

Instrument Setup:

Tune the mass spectrometer according to the manufacturer's instructions.

Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70

eV.

Set the mass analyzer to scan a suitable m/z range (e.g., 40-250 amu).

Sample Introduction:

If using a GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution into the gas

chromatograph. The GC will separate the compound from the solvent and introduce it into

the mass spectrometer.

Alternatively, if using a direct insertion probe, apply a small amount of the sample to the

probe, allow the solvent to evaporate, and then insert the probe into the ion source.

Data Acquisition and Analysis:

Acquire the mass spectrum.

Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the

structure. Note the characteristic isotopic pattern for bromine-containing fragments.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

organic compound such as propyl bromoacetate.
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Workflow for Spectroscopic Analysis of Propyl Bromoacetate

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion
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Caption: Spectroscopic analysis workflow for propyl bromoacetate.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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